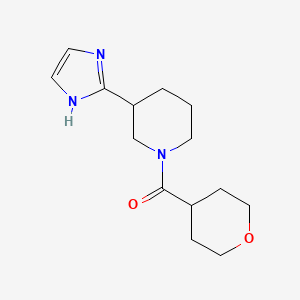

![molecular formula C21H20N4O2 B5538649 6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)

6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine derivatives are a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. They have been studied for various pharmacological properties, including anti-tubercular, antimicrobial, and antiviral activities.

Synthesis Analysis

Imidazo[1,2-a]pyridine derivatives are typically synthesized through various chemical reactions, involving key steps such as cyclization, halogenation, and amidation. For instance, the synthesis of 2,6-disubstituted N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide series as anti-TB agents involves design and optimization of the molecular structure for enhanced activity against Mycobacterium tuberculosis (Li et al., 2020).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is crucial for their biological activity. Studies such as crystal structure analysis and density functional theory (DFT) calculations provide insights into the conformation, electronic structure, and potential interaction sites of these molecules with biological targets (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, including nitration, bromination, azo coupling, and nitrosation. These reactions can modify the chemical properties of the molecules, affecting their biological activity and pharmacokinetic profiles (Kutrov et al., 2008).

Scientific Research Applications

Synthesis and Derivatives

6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide belongs to a class of compounds that have been extensively studied for their synthesis and diverse derivatives. The synthesis of polynuclear heterocycles like imidazo[1,2-a]pyridine-2-carboxamide and its derivatives has been a subject of interest due to their potential biological activities (Alkhader, Perera, Sinha, & Smalley, 1979). Research has also focused on one-pot synthesis methods for these compounds, allowing the introduction of various substituents and potentially enhancing their properties (Crawforth & Paoletti, 2009).

Exploration in Medicinal Chemistry

In the field of medicinal chemistry, modifications and exploration of the imidazo[1,2-a]pyridine system have been undertaken to enhance their efficacy and reduce metabolism mediated by enzymes like aldehyde oxidase. This research is crucial in drug discovery, particularly in designing antagonists for specific receptors (Linton et al., 2011). Additionally, the synthesis and study of 5-alkoxyimidazoquinolones, which are potential antibacterial agents, highlight the significance of these compounds in developing new treatments for bacterial infections (Fujita et al., 1996).

Potential Biological Activities

The imidazo[1,2-a]pyridine scaffold has been synthesized and investigated for various biological activities. This includes their potential as antiulcer agents, where new derivatives have been synthesized and tested for their antisecretory and cytoprotective properties (Starrett et al., 1989). Research into DNA-binding properties of related pyrrole-imidazole polyamides has also been conducted, exploring their cellular permeability and potential as gene-regulating agents (Liu & Kodadek, 2009).

Antimicrobial and Antiviral Research

The development and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives have been explored for their antimycobacterial activity, demonstrating the versatility of this compound class in addressing drug-resistant strains of tuberculosis (Li et al., 2020). Additionally, efforts have been made to synthesize novel classes of inhibitors of human rhinovirus based on the imidazo[1,2-a]pyridine framework, showcasing its potential in antiviral therapies (Hamdouchi et al., 1999).

properties

IUPAC Name |

6-methyl-N-[2-(2-methylquinolin-8-yl)oxyethyl]imidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c1-14-6-9-19-24-17(13-25(19)12-14)21(26)22-10-11-27-18-5-3-4-16-8-7-15(2)23-20(16)18/h3-9,12-13H,10-11H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDYTEXREAZSQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)NCCOC3=CC=CC4=C3N=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

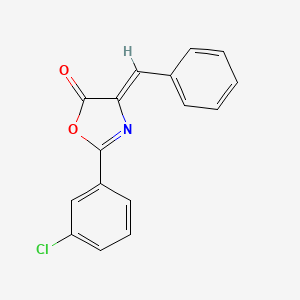

![2-fluorophenyl 5-[(4-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B5538571.png)

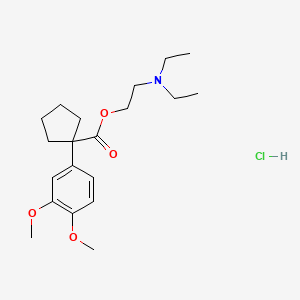

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5538576.png)

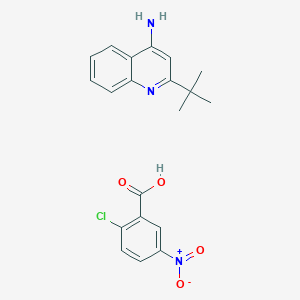

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)

![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5538609.png)

![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)

![(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B5538636.png)

![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)

![4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)

![3-(4-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5538664.png)